Biochemical Potency: JNJ-4355 Ki vs. Leading MCL-1 Inhibitors (AMG-176, AZD5991, S63845)
JNJ-4355 exhibits an MCL-1 binding affinity (Ki = 18 pM) that is approximately 7-fold more potent than AMG-176 (Ki = 0.13 nM) and AZD5991 (Ki = 0.13 nM), and approximately 67-fold more potent than S63845 (Ki < 1.2 nM). This difference in primary target engagement may be critical for assays requiring maximal MCL-1 inhibition at low compound concentrations [1][2].
| Evidence Dimension | Binding affinity (Ki) to human MCL-1 |
|---|---|
| Target Compound Data | 18 pM (0.018 nM) |
| Comparator Or Baseline | AMG-176: 0.13 nM; AZD5991: 0.13 nM; S63845: < 1.2 nM |
| Quantified Difference | JNJ-4355 is ~7x more potent than AMG-176/AZD5991 and ~67x more potent than S63845 |
| Conditions | Biochemical assays (HTRF, SPR, FP) as reported by respective vendors/disclosures |
Why This Matters
Higher potency enables lower compound usage in sensitive assays, reduces off-target engagement risk at working concentrations, and provides a larger window for detecting target-specific effects.
- [1] Rombouts FJ, et al. Abstract 2133: In pursuit of MCL-1 inhibitors with improved therapeutic window for the treatment of hematological malignancies: Discovery of JNJ-4355. Cancer Res. 2022;82(12_Supplement):2133. View Source
- [2] Bioquote. S63845 Product Page. Ki < 1.2 nM. View Source
